![molecular formula C11H15N3O B2382596 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one CAS No. 849355-57-3](/img/structure/B2382596.png)
1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one” is a chemical compound with the CAS Number: 849355-57-3 . It has a molecular weight of 205.26 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one” is 1S/C11H15N3O/c15-11(14-7-5-13-6-8-14)9-10-1-3-12-4-2-10/h1-4,13H,5-9H2 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.
Physical And Chemical Properties Analysis
“1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one” is a powder that is stored at room temperature . It has a molecular weight of 205.26 .
Scientific Research Applications
Synthesis of Building Blocks for Functionalized Crown Ethers
Research has highlighted a convenient method for synthesizing building blocks such as 1-(pyridin-2-yl)ethan-1,2-diol, valuable for the synthesis of functionalized crown ethers. This method is based on Wagner oxidation or NBS-mediated epoxydation of 2-vinylpyridine, and the Schwenk-Papa reduction of 1-(pyridin-2-yl)ethan-1,2-diol (Nawrozkij et al., 2014).
Anticancer Activity
A study on the efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives demonstrated their potential for anticancer activity. This synthesis involved condensation of iminodiacetic acid with various amines, including pyridin-4-ylmethanamine (Kumar et al., 2013).
Molecular Docking Studies
The synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole and its docking studies revealed its significance in medicinal chemistry, with an emphasis on the compound's synthesis and spectral analysis (Balaraju et al., 2019).
Memory Enhancement in Mice
Research into the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide indicated its effects on memory enhancement in mice, with studies conducted using swimming maze tests (Li Ming-zhu, 2008).
Coordination Chemistry and Luminescence
Studies on group 12 metal complexes of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine revealed the participation of terminal piperazine nitrogen in coordination, leading to structural diversity and photoluminescence properties in these complexes (Purkait et al., 2017).
Synthesis of Dihydropyrimidinone Derivatives
A one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing a piperazine/morpholine moiety was conducted, highlighting a simple and efficient synthesis method for these compounds (Bhat et al., 2018).
Preparation of Rho Kinase Inhibitor
A scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor under investigation for central nervous system disorders, was established, offering high purity and potential for scaled-up production (Wei et al., 2016).
Learning and Memory Facilitation in Mice
The synthesis and effects of 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates on learning and memory facilitation in mice were studied. The compounds showed significant potential in enhancing learning and memory abilities in mice (Li Ming-zhu, 2012).
Safety And Hazards
The safety information for “1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one” indicates that it has the following hazard statements: H302, H315, H318, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
1-piperazin-1-yl-2-pyridin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(14-7-5-13-6-8-14)9-10-1-3-12-4-2-10/h1-4,13H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAKUVGKAHNZGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.